molecular formula C24H16F3N3O B2526513 6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866588-48-9

6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2526513
CAS No.: 866588-48-9
M. Wt: 419.407
InChI Key: ONSJDVVAEYDYSC-UHFFFAOYSA-N
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Description

6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like pyrazoloquinolines.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can contribute to a more sustainable production process.

Chemical Reactions Analysis

Types of Reactions

6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-difluoro-5-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
  • 6,8-difluoro-5-[(3-bromophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Uniqueness

6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3O/c1-31-18-7-5-15(6-8-18)22-20-13-30(12-14-3-2-4-16(25)9-14)24-19(23(20)29-28-22)10-17(26)11-21(24)27/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSJDVVAEYDYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4F)F)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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